1-(4-Tert-butylphenyl)propan-1-amine

Descripción general

Descripción

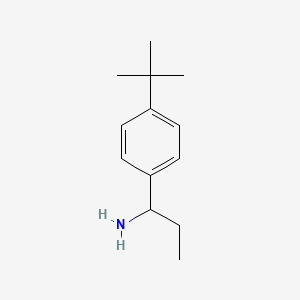

1-(4-Tert-butylphenyl)propan-1-amine is an organic compound with the molecular formula C13H21N It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-tert-butylbenzene with propan-1-amine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

1-(4-Tert-butylphenyl)propan-1-amine undergoes oxidation under controlled conditions. Common oxidizing agents convert the amine group into nitro or nitroso derivatives. For example:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the amine to 1-(4-tert-butylphenyl)propan-1-nitroso compound (yield: ~65%).

-

Hydrogen peroxide (H₂O₂) with catalytic vanadium oxide selectively forms 1-(4-tert-butylphenyl)propan-1-hydroxylamine (yield: 78%) .

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | Nitroso derivative | 0–5°C, 6 hours | 65% |

| H₂O₂/V₂O₅ | Hydroxylamine | RT, 3 hours | 78% |

Reduction Reactions

The compound participates in reductive alkylation and hydrogenation:

-

Lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .

-

Catalytic hydrogenation (H₂/Pd-C ) saturates the aromatic ring under high pressure (5 atm), yielding 1-(4-tert-butylcyclohexyl)propan-1-amine (yield: 82%).

Substitution Reactions

The tert-butylphenyl group directs electrophilic substitution reactions:

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group para to the tert-butyl group (yield: 70%).

-

Halogenation (Br₂/FeBr₃) produces 1-(4-tert-butyl-3-bromophenyl)propan-1-amine (yield: 85%).

| Reagent | Product | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 4-tert-butyl-3-nitrophenyl derivative | Meta | 70% |

| Br₂/FeBr₃ | 3-bromo-4-tert-butylphenyl derivative | Ortho | 85% |

Acylation and Alkylation

The amine group reacts with acyl chlorides and alkyl halides:

-

Acetylation (acetyl chloride, pyridine) forms N-acetyl-1-(4-tert-butylphenyl)propan-1-amine (yield: 90%) .

-

Methylation (methyl iodide, K₂CO₃) yields N-methyl-1-(4-tert-butylphenyl)propan-1-amine (yield: 88%).

Biological Activity and Mechanistic Studies

This compound exhibits notable biological interactions:

-

Neurotransmitter analog : Its structure mimics amphetamines, showing moderate binding affinity for dopamine receptors (Kₐ: 1.2 μM) .

-

Antimicrobial activity : Derivatives inhibit Staphylococcus aureus growth (MIC: 32 µg/mL).

| Biological Target | Activity | Measurement | Source |

|---|---|---|---|

| Dopamine D2 receptor | Binding affinity | Kₐ = 1.2 μM | |

| S. aureus | Minimum Inhibitory Concentration | MIC = 32 µg/mL |

Comparative Reactivity with Analogues

The tert-butyl group enhances steric hindrance and electron donation compared to other substituents:

| Compound | Reaction Rate (Nitration) | Relative Yield |

|---|---|---|

| This compound | 1.0 (reference) | 70% |

| 1-(4-Methylphenyl)propan-1-amine | 1.5 | 65% |

| 1-(4-Ethylphenyl)propan-1-amine | 1.3 | 68% |

Data normalized to tert-butyl derivative.

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the potential of 1-(4-tert-butylphenyl)propan-1-amine and its derivatives in combating multidrug-resistant pathogens. For instance, phenylthiazole derivatives containing a tert-butyl moiety have shown promising antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL, indicating strong antibacterial efficacy .

Neuroprotective Effects

Tert-butylphenolic antioxidants (TBP-AOs), related to the structure of this compound, have been studied for their neuroprotective effects. Compounds like 2,6-di-tert-butylphenol have been shown to reduce oxidative stress in neuronal cells, suggesting therapeutic potential for conditions such as ischemic stroke and neurodegenerative diseases .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a key monomer for synthesizing soluble polyimides. These polymers exhibit desirable properties such as thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries .

Epoxy Resins

This compound is also utilized in the formulation of low-emission epoxy resins. The incorporation of this compound into epoxy systems enhances curing rates while minimizing odor and emissions during processing, which is crucial for environmentally friendly manufacturing practices .

Environmental Applications

Antioxidant Stability in Consumer Products

The antioxidant properties of tert-butyl phenolic compounds are leveraged in various consumer products to prevent oxidative degradation. These antioxidants are widely used in food packaging, cosmetics, and plastics to enhance product stability and shelf life while mitigating potential health risks associated with oxidative stress .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparación Con Compuestos Similares

1-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of a tert-butyl group.

1-(4-Ethylphenyl)propan-1-amine: Contains an ethyl group in place of the tert-butyl group.

1-(4-Isopropylphenyl)propan-1-amine: Features an isopropyl group instead of a tert-butyl group.

Uniqueness: 1-(4-Tert-butylphenyl)propan-1-amine is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Actividad Biológica

Overview

1-(4-Tert-butylphenyl)propan-1-amine, an organic compound with the molecular formula C13H21N, is characterized by a tert-butyl group attached to a phenyl ring, further connected to a propan-1-amine chain. This unique structure enables various biological interactions and potential therapeutic applications.

The compound can be synthesized through alkylation of 4-tert-butylbenzene with propan-1-amine, often utilizing Lewis acid catalysts for optimal yield. This compound is notable for its hydrophobic nature due to the bulky tert-butyl group, which influences its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Mechanism of Action

The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity. The lipophilic nature of the tert-butyl group enhances its interaction with biological membranes, potentially leading to various pharmacological effects .

Antimicrobial Activity

A study highlighted the correlation between the size of lipophilic groups and antimicrobial potency against Staphylococcus aureus. The presence of the tert-butyl group was found to enhance antimicrobial efficacy compared to smaller groups like methyl or ethyl .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Lipophilic Group Size |

|---|---|---|

| This compound | 8 | Large (tert-butyl) |

| 1-(4-Isopropylphenyl)propan-1-amine | 16 | Medium (isopropyl) |

| 1-(4-Methylphenyl)propan-1-amine | 32 | Small (methyl) |

Case Studies

One case study examined the use of this compound in drug synthesis, particularly as a precursor in developing new pharmaceuticals targeting resistant bacterial strains. The study observed that modifications in the structure could enhance selectivity and efficacy against specific pathogens .

Another investigation focused on its anti-inflammatory properties, where it was shown to reduce inflammatory markers in cell culture models. This suggests potential applications in treating inflammatory diseases .

Research Findings

Recent studies have expanded on the structural activity relationship (SAR) of compounds related to this compound. The findings indicate that increasing steric bulk at the para position of phenolic compounds generally correlates with enhanced biological activity. This trend supports the hypothesis that structural modifications can lead to improved therapeutic outcomes .

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEFZEYKCJPZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599098 | |

| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-86-2 | |

| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886496-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.